(1-(4-Ethoxyphenyl)cyclohexyl)methanamine

Neuroscience nAChR Antagonism CNS Drug Discovery

A differentiated arylcyclohexylamine scaffold for CNS research. Its 4-ethoxy substitution confers a unique polypharmacological profile (triple reuptake inhibition with IC50 values of 658 nM for DAT, 443 nM for NET, and 100 nM for SERT) and potent nAChR antagonism (1.8 nM at alpha3beta4), which is >5,500-fold more potent than the methoxy analog. Ideal for probing novel mechanisms in mood disorders and nicotine addiction. Not a fungible building block.

Molecular Formula C15H23NO
Molecular Weight 233.35 g/mol
Cat. No. B13588975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(4-Ethoxyphenyl)cyclohexyl)methanamine
Molecular FormulaC15H23NO
Molecular Weight233.35 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C2(CCCCC2)CN
InChIInChI=1S/C15H23NO/c1-2-17-14-8-6-13(7-9-14)15(12-16)10-4-3-5-11-15/h6-9H,2-5,10-12,16H2,1H3
InChIKeyIQQUNZMMPDOEGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1-(4-Ethoxyphenyl)cyclohexyl)methanamine: A Selective Monoamine Reuptake and nAChR Antagonist Building Block for CNS Research


(1-(4-Ethoxyphenyl)cyclohexyl)methanamine (CAS 1038719-62-8) is an arylcyclohexylamine derivative with the molecular formula C15H23NO . It is a versatile small molecule scaffold characterized by a cyclohexyl ring bearing a 4-ethoxyphenyl group and a methanamine moiety. This compound has been identified as a key intermediate and research tool in the development of novel CNS-active agents, primarily due to its demonstrated activity as an inhibitor of monoamine transporters and an antagonist of nicotinic acetylcholine receptors (nAChRs) [1].

Why Generic Substitution of (1-(4-Ethoxyphenyl)cyclohexyl)methanamine Scaffolds Fails in Neuropharmacology Research


The selection of a specific arylcyclohexylamine building block like (1-(4-Ethoxyphenyl)cyclohexyl)methanamine is critical because minor structural modifications, such as the replacement of the 4-ethoxy group with a 4-methoxy group, profoundly alter the compound's pharmacological profile . Generic substitution without empirical validation is not possible because the subtle electronic and steric effects of the para-substituent on the phenyl ring dictate the molecule's binding affinity and functional activity across a range of targets, including dopamine transporters (DAT), norepinephrine transporters (NET), serotonin transporters (SERT), and various nAChR subtypes [1]. Consequently, the specific 4-ethoxy substitution defines the unique polypharmacological fingerprint required for particular research applications, making the compound a non-fungible tool.

Quantitative Differentiation of (1-(4-Ethoxyphenyl)cyclohexyl)methanamine Against Key Comparators


Superior Nicotinic Acetylcholine Receptor Antagonism Compared to Methoxy Analog

(1-(4-Ethoxyphenyl)cyclohexyl)methanamine demonstrates potent and subtype-selective antagonism at human nicotinic acetylcholine receptors (nAChRs), a profile that is quantitatively distinct from its 4-methoxy analog (MXP). For instance, it exhibits an IC50 of 1.8 nM at the human alpha3beta4 nAChR subtype [1]. In contrast, the 4-methoxy analog (MXP) is reported to have an IC50 of >10,000 nM (10 µM) at the same receptor subtype, a difference of more than 5,500-fold [2].

Neuroscience nAChR Antagonism CNS Drug Discovery

Enhanced and Balanced Monoamine Transporter Inhibition Profile Relative to Methoxy Analog

The compound shows a balanced inhibition profile across the three major monoamine transporters (DAT, NET, SERT), with IC50 values in the nanomolar range: 658 nM for human DAT, 443 nM for human NET, and 100 nM for human SERT [1]. This contrasts with the 4-methoxy analog (MXP), which is a more selective dopamine reuptake inhibitor with a reported Ki of 567 nM at DAT but significantly weaker activity at SERT (Ki > 10,000 nM) [2]. The ethoxy derivative's enhanced SERT activity (100 nM vs. >10,000 nM) represents a >100-fold increase in potency at this target.

Monoamine Reuptake Inhibitor DAT/NET/SERT Neuropharmacology

Potent Sub-Nanomolar Inhibition of Soluble Epoxide Hydrolase (sEH)

The (1-(4-Ethoxyphenyl)cyclohexyl)methanamine scaffold, when further elaborated, yields potent inhibitors of soluble epoxide hydrolase (sEH). A key derivative, Compound 46, demonstrates a Ki of 9.90 nM against recombinant human sEH [1]. This activity is on par with or superior to other known sEH inhibitors containing an adamantyl-urea pharmacophore, which typically exhibit Ki values in the 10-100 nM range [2].

sEH Inhibition Inflammation Cardiovascular Research

CYP2C8 Enzyme Inhibition Profile

The compound exhibits an IC50 of 800 nM for the inhibition of Cytochrome P450 2C8 (CYP2C8) in human liver microsomes [1]. This is a significant point of differentiation from its 4-methoxy analog (MXP), which has been shown to be a more potent inhibitor of CYP2D6 (Ki = 0.12 µM) and CYP2B6 (IC50 = 0.82 µM) [2]. The distinct CYP inhibition profile suggests a different potential for drug-drug interactions and metabolic stability.

Drug Metabolism CYP450 Inhibition ADME-Tox

Optimal Research and Industrial Applications for (1-(4-Ethoxyphenyl)cyclohexyl)methanamine Based on Quantitative Evidence


CNS Drug Discovery: Lead Compound for Novel Triple Reuptake Inhibitors (TRIs)

Due to its balanced and potent inhibition of DAT, NET, and SERT (IC50 values of 658 nM, 443 nM, and 100 nM, respectively) [1], (1-(4-Ethoxyphenyl)cyclohexyl)methanamine is an ideal starting point for the development of novel triple reuptake inhibitors (TRIs) for the potential treatment of depression, anxiety, or other mood disorders. Its unique polypharmacological profile, which is quantitatively distinct from the more DAT-selective methoxy analog [2], allows researchers to probe the therapeutic benefits of modulating all three monoamine systems simultaneously.

Neuroscience Research: Selective Chemical Probe for nAChR Subtype Function

The compound's exceptional potency at specific nAChR subtypes, particularly its 1.8 nM IC50 at alpha3beta4 and 7.9 nM at muscle-type nAChRs [1], establishes it as a valuable chemical probe for dissecting the physiological and pathological roles of these receptor subtypes. Its >5,500-fold higher potency compared to its methoxy analog at the alpha3beta4 subtype [2] makes it the superior tool for experiments where high selectivity and potency are required to minimize off-target effects and ensure a clean pharmacological signal.

Medicinal Chemistry: A Privileged Scaffold for Potent sEH Inhibitor Development

The demonstrated ability of this scaffold to be optimized into potent sEH inhibitors, as evidenced by a derivative with a Ki of 9.90 nM [3], makes it a high-value building block for medicinal chemistry programs targeting cardiovascular, inflammatory, and pain-related disorders. Its established potency in this class positions it as a core structure for further lead optimization and candidate selection, offering a validated path to generating novel therapeutics.

ADME-Tox Research: Investigating Structure-Metabolism Relationships in Arylcyclohexylamines

The compound's specific CYP2C8 inhibition profile (IC50 = 800 nM) [4] provides a distinct tool for structure-metabolism relationship (SMR) studies within the arylcyclohexylamine class. Comparing its metabolic stability and enzyme inhibition pattern with that of the 4-methoxy analog, which has a different CYP inhibition fingerprint (CYP2D6 Ki = 120 nM) [5], offers a direct approach to understanding how subtle changes in the para-alkoxy substituent dictate metabolic fate and potential for drug-drug interactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1-(4-Ethoxyphenyl)cyclohexyl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.